Silmitasertib sodium

Vue d'ensemble

Description

Ce composé est connu pour sa forte puissance et sa sélectivité dans l'inhibition de CK2, une protéine kinase spécifique de la sérine/thréonine qui est surexprimée dans plusieurs types de tumeurs . Le sel de sodium de CX-4945 s'est montré prometteur dans les essais cliniques pour différents cancers, notamment le cholangiocarcinome et le médulloblastome .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sel de sodium de CX-4945 implique la modification moléculaire rationnelle et basée sur la structure d'un composé principal connu pour avoir une activité inhibitrice de PARP . La voie de synthèse comprend généralement les étapes suivantes :

Formation de l'échafaudage benzo[c][2,6]naphthyridine : Ceci implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction du groupe 3-chlorophénylamino : Cette étape implique la réaction de substitution où la 3-chlorophénylamine est introduite dans l'échafaudage.

Méthodes de production industrielle

La production industrielle du sel de sodium de CX-4945 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement élevé et une pureté élevée. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le sel de sodium de CX-4945 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes amino et carboxyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les agents halogénants et les nucléophiles sont couramment utilisés.

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de CX-4945 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour la recherche et le développement futurs .

Applications de la recherche scientifique

Le sel de sodium de CX-4945 a un large éventail d'applications de recherche scientifique :

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies liées à CK2.

Mécanisme d'action

Le sel de sodium de CX-4945 exerce ses effets en inhibant de manière compétitive le site de liaison de l'ATP de la sous-unité alpha de CK2 . Cette inhibition conduit à la suppression de plusieurs voies de signalisation en aval, y compris la voie PI3K/Akt . Le composé induit l'arrêt du cycle cellulaire et induit sélectivement l'apoptose dans les cellules cancéreuses en inhibant les processus dépendants de CK2 .

Applications De Recherche Scientifique

Oncology

Silmitasertib is currently being evaluated in various clinical trials for its efficacy against several types of cancers:

- Solid Tumors : A Phase 1/2 trial is underway to assess the safety and efficacy of silmitasertib combined with chemotherapy in pediatric patients with relapsed/refractory solid tumors. This trial aims to determine optimal dosing and potential benefits for conditions like Ewing sarcoma and osteosarcoma .

- Medulloblastoma : A multi-center study at Stanford University is investigating the drug's safety and tolerability in patients with recurrent Sonic Hedgehog medulloblastoma, a challenging pediatric brain tumor .

- Breast Cancer : Silmitasertib has shown promise in treating estrogen receptor-alpha expressing breast cancers by disrupting the interaction between estrogen receptors and heat shock proteins .

Other Disease Areas

Beyond oncology, silmitasertib's mechanism allows for exploration in other fields:

- Neurodegenerative Disorders : Research indicates that silmitasertib inhibits DYRK1A and GSK3β kinases, which are involved in conditions like Down syndrome and Alzheimer's disease. This off-target activity opens avenues for studying its effects on neurodegeneration .

- Diabetes : The dual inhibition capabilities of silmitasertib suggest potential applications in diabetes management, particularly through its effects on insulin signaling pathways .

- Viral Infections : Preliminary studies indicate that silmitasertib may possess antiviral properties against SARS-CoV-2 due to its action on host cell kinases, making it a candidate for COVID-19 treatment .

Case Studies

Pharmacokinetics and Safety Profile

Silmitasertib exhibits favorable pharmacokinetic properties with good oral bioavailability. Clinical studies have reported a manageable safety profile, with adverse effects being mild to moderate. The drug effectively targets CK2 without significant toxicity, making it suitable for combination therapies with other anticancer agents .

Mécanisme D'action

CX-4945 sodium salt exerts its effects by competitively inhibiting the ATP-binding site of the CK2 subunit alpha . This inhibition leads to the suppression of several downstream signaling pathways, including the PI3K/Akt pathway . The compound induces cell-cycle arrest and selectively induces apoptosis in cancer cells by inhibiting CK2-dependent processes .

Comparaison Avec Des Composés Similaires

Composés similaires

TBB (4,5,6,7-tétrabromo-benzotriazole) : Un autre inhibiteur de CK2 avec une structure chimique différente.

DMAT (2-diméthylamino-4,5,6,7-tétrabromo-1H-benzimidazole) : Un puissant inhibiteur de CK2 avec un mécanisme d'action distinct.

Unicité

Le sel de sodium de CX-4945 est unique en raison de sa grande sélectivité et de sa puissance dans l'inhibition de CK2. Contrairement aux autres inhibiteurs de CK2, le CX-4945 a montré une efficacité significative dans les essais cliniques et a obtenu le statut de médicament orphelin pour le traitement du cholangiocarcinome . Sa capacité à inhiber les voies de signalisation dépendantes de CK2 en fait un outil précieux dans la recherche et la thérapie du cancer .

Activité Biologique

Silmitasertib sodium, also known as CX-4945, is a potent and selective inhibitor of casein kinase 2 (CK2), a protein kinase implicated in various cellular processes including cell proliferation, survival, and apoptosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

Silmitasertib functions primarily by inhibiting CK2, which is often overexpressed in cancer cells. CK2 plays a critical role in DNA repair, cell cycle regulation, and tumor growth. By inhibiting CK2, silmitasertib disrupts these processes, leading to increased sensitivity of tumor cells to chemotherapeutic agents. Additionally, silmitasertib has been shown to exhibit off-target effects by inhibiting other kinases such as DYRK1A and GSK3β, which are involved in various diseases including neurodegeneration and cancer .

In Vitro Studies

In vitro studies have demonstrated that silmitasertib exhibits potent inhibitory effects on CK2 with an IC50 value in the nanomolar range (approximately 0.38 nM) . The compound has been shown to effectively inhibit the phosphorylation of Cyclin D1, a key regulator of the cell cycle, when tested on mammalian cell lines. This inhibition is crucial as Cyclin D1 promotes cell proliferation; thus, its suppression can lead to reduced tumor growth.

Clinical Trials

Silmitasertib has undergone various clinical trials to evaluate its safety and efficacy:

- Phase 1/2 Trials : A recent investigational new drug application was submitted to the FDA for trials evaluating silmitasertib in combination with chemotherapy for pediatric patients with relapsed/refractory solid tumors. Initial findings indicate favorable safety profiles and pharmacokinetic characteristics .

- Specific Cancer Types : Silmitasertib has shown promise in treating medulloblastoma driven by the Sonic Hedgehog pathway. In a multicenter trial, the drug is being evaluated for its ability to enhance treatment outcomes when combined with DNA-damaging agents like gemcitabine and cisplatin .

Summary of Clinical Findings

| Study Type | Population | Key Findings |

|---|---|---|

| Phase 1/2 Trial | Pediatric solid tumors | Favorable safety; synergistic effects with chemotherapy |

| Medulloblastoma | Patients with recurrent SHH tumors | Improved efficacy when combined with DNA-damaging agents |

| In Vitro Studies | Mammalian cell lines | Potent CK2 inhibition; reduced Cyclin D1 phosphorylation |

Case Studies

In one notable case study involving pediatric patients with recurrent medulloblastoma, administration of silmitasertib resulted in significant tumor shrinkage when used alongside standard chemotherapy regimens. The study highlighted that patients exhibited manageable side effects, reinforcing the drug's potential as a viable treatment option .

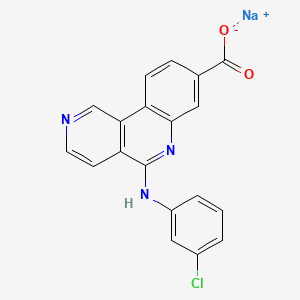

Propriétés

IUPAC Name |

sodium;5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O2.Na/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDAAPQSODILSN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=C2C=CN=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClN3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156795 | |

| Record name | Silmitasertib sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309357-15-0 | |

| Record name | Silmitasertib sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309357150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silmitasertib sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILMITASERTIB SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1E607PU86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does CX-4945 Sodium Salt exert its anticancer effects, and what are the downstream consequences of its interaction with its target?

A1: CX-4945 Sodium Salt functions as a potent and selective inhibitor of Casein Kinase 2 (CK2) []. CK2 is a ubiquitous protein kinase implicated in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, CX-4945 Sodium Salt disrupts these processes, ultimately leading to antitumor activity.

Q2: What is the structural relationship between CX-4945 Sodium Salt and the novel compound 1c, and how does this relate to their respective activities?

A2: While the provided abstract doesn't detail the specific structural differences between CX-4945 Sodium Salt and compound 1c, it clearly states that 1c is a derivative of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine, which is structurally related to CX-4945 Sodium Salt []. This suggests modifications were introduced to the core structure of CX-4945 Sodium Salt to synthesize 1c.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.